4-Bromo-1-ethynyl-2-fluorobenzene
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Overview
Description
4-Bromo-1-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C₈H₄BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, an ethynyl group at the 1-position, and a fluorine atom at the 2-position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-ethynyl-2-fluorobenzene can be synthesized through various methods. One common approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this method, a bromo-substituted benzene derivative reacts with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the production of the target compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cross-Coupling Reactions: The compound is a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and promote the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with various substituents depending on the boronic acid used .
Scientific Research Applications
4-Bromo-1-ethynyl-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and bioactive molecules.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethynyl-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the bromine and fluorine atoms influence the reactivity of the benzene ring, directing the incoming electrophile to specific positions on the ring . In cross-coupling reactions, the ethynyl group acts as a nucleophile, forming a new carbon-carbon bond with the electrophilic partner .
Comparison with Similar Compounds
4-Bromo-1-ethynyl-2-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-ethynylbenzene: Lacks the fluorine substituent, resulting in different reactivity and applications.
4-Bromo-2-ethynyl-1-fluorobenzene: Has the ethynyl and fluorine groups in different positions, affecting its chemical properties and reactivity.
1-Ethynyl-4-fluorobenzene: Lacks the bromine substituent, leading to different reactivity in substitution and coupling reactions.
The uniqueness of this compound lies in its combination of substituents, which provides a distinct set of chemical properties and reactivity patterns, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-1-ethynyl-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZIITDRDIHDAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393325 |
Source
|
Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-33-0 |
Source
|
Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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